molecular formula C8H7BrN2O B6599771 5-amino-4-bromo-2,3-dihydro-1H-indol-2-one CAS No. 1893053-49-0

5-amino-4-bromo-2,3-dihydro-1H-indol-2-one

Cat. No. B6599771
CAS RN: 1893053-49-0
M. Wt: 227.06 g/mol
InChI Key: OOTDTHXRUVTYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-bromo-2,3-dihydro-1H-indol-2-one, commonly referred to as 5-ABI, is an organic compound belonging to the family of indole compounds. It is a colorless solid with a melting point of 132°C. 5-ABI has a wide range of applications in organic synthesis, and has been used as a starting material for various pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and thiophenes.

Scientific Research Applications

5-ABI has been used in a variety of scientific research applications, including the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and thiophenes. It has also been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 5-ABI has been used in the synthesis of various catalysts, such as catalysts for the Heck reaction, and as a substrate for various enzymatic reactions, such as the oxidation of 4-bromo-2-amino-3-indole.

Mechanism of Action

The mechanism of action of 5-ABI is not well understood. It is believed that the compound acts as a nucleophile, which means that it can react with other molecules to form new bonds. This is thought to be the reason why 5-ABI is used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ABI are not well understood. However, it is known that 5-ABI can act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. Inhibition of MAO can result in an increase in the concentration of these neurotransmitters, which can lead to an increase in mood, energy, and focus.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-ABI in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. However, there are some limitations to using 5-ABI in lab experiments. For example, it can be difficult to obtain pure 5-ABI, as it is often contaminated with other compounds. Additionally, the compound is sensitive to light and air, and can be easily degraded.

Future Directions

There are several potential future directions for the use of 5-ABI. One possible application is the synthesis of novel heterocyclic compounds. Additionally, 5-ABI could be used in the synthesis of more complex pharmaceuticals and agrochemicals. Furthermore, 5-ABI could be used in the development of new catalysts and enzymes, as well as in the synthesis of new materials. Finally, 5-ABI could be used in the development of new drugs and therapies, such as MAO inhibitors.

Synthesis Methods

5-ABI can be synthesized by several methods, including the bromination of 2-amino-3-indole and the oxidation of 4-bromo-2-amino-3-indole. The most common method is the reduction of 5-bromo-2-chloro-3-indole, which is achieved through the use of hydrogen in the presence of a metal catalyst such as palladium or nickel. Other methods, such as the reaction of 2-amino-3-indole with bromine, have also been used.

properties

IUPAC Name

5-amino-4-bromo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTDTHXRUVTYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Br)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-bromo-2,3-dihydro-1H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.